(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole
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Overview
Description
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a hexahydro-furo-pyrrole core with a phenylethyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the generation of carbonyl ylides through blue LED irradiation of aryl diazoacetates in the presence of aldehydes. The resulting ylides undergo [3+2] cycloaddition with substituted maleimides to afford the desired compound in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include aryl diazoacetates, aldehydes, and substituted maleimides. Blue LED irradiation is a notable condition for the generation of carbonyl ylides .
Major Products
Scientific Research Applications
(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with molecular targets such as poly ADP ribose polymerase (PARP). The compound acts as a PARP inhibitor, which can lead to the inhibition of cancer cell proliferation . The molecular pathways involved include the disruption of DNA repair mechanisms, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the phenylethyl substituent.
4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole: This compound is another derivative with potential anticancer properties.
Uniqueness
The uniqueness of (3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole lies in its phenylethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
57269-11-1 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(3aR,6aS)-5-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C14H19NO/c1-2-4-12(5-3-1)6-7-15-8-13-10-16-11-14(13)9-15/h1-5,13-14H,6-11H2/t13-,14+ |
InChI Key |
UGMXNBZKUPCRSD-OKILXGFUSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2CN1CCC3=CC=CC=C3 |
Canonical SMILES |
C1C2COCC2CN1CCC3=CC=CC=C3 |
Origin of Product |
United States |
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